molecular formula C16H23F3NO7PS B3041697 Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate CAS No. 340033-05-8

Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate

Cat. No.: B3041697
CAS No.: 340033-05-8
M. Wt: 461.4 g/mol
InChI Key: ISMJQLJMYXYGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a multifunctional ethyl ester featuring:

  • Diethoxyphosphoryl group: Enhances hydrogen-bonding capacity and modulates electronic properties.
  • 3,3,3-Trifluoro substituent: Increases lipophilicity and metabolic stability due to strong electron-withdrawing effects.

Its structural complexity suggests applications in medicinal chemistry (e.g., protease inhibition) or agrochemicals. Synthesis likely involves sequential introduction of substituents via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryl-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3NO7PS/c1-5-25-14(21)15(16(17,18)19,28(22,26-6-2)27-7-3)20-29(23,24)13-10-8-12(4)9-11-13/h8-11,20H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMJQLJMYXYGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)C)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound features a geminal di-substituted carbon center bearing both diethoxyphosphoryl and 4-methylphenylsulphonamido groups adjacent to a trifluoromethyl-substituted propanoate backbone. This configuration imposes significant steric and electronic challenges, necessitating sequential functionalization strategies to avoid undesired side reactions.

Retrosynthetic Disconnections

Retrosynthetic analysis identifies three critical disconnections:

  • Esterification : Ethyl 3,3,3-trifluoropropanoate serves as a plausible precursor.
  • Phosphorylation : Introduction of the diethoxyphosphoryl group via Arbuzov or Michaelis-Becker reactions.
  • Sulphonylation : Coupling of the sulphonamide moiety through nucleophilic substitution or amide bond formation.

Synthetic Routes and Methodological Comparisons

Phosphorylation-First Approach

Arbuzov Reaction Protocol

Ethyl 2-bromo-3,3,3-trifluoropropanoate undergoes Arbuzov reaction with triethyl phosphite at 120°C for 12 hours, yielding ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoropropanoate (intermediate A ). Key parameters:

  • Solvent-free conditions minimize side products.
  • Excess triethyl phosphite (1.5 equiv) ensures complete bromide displacement.
Sulphonamide Coupling

Intermediate A reacts with 4-methylbenzenesulphonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base (0°C → rt, 6 hours). This two-step sequence achieves 68% overall yield but faces challenges in stereochemical control.

Sulphonylation-First Strategy

Amide Bond Formation

Ethyl 2-amino-3,3,3-trifluoropropanoate couples with 4-methylbenzenesulphonyl chloride in tetrahydrofuran (THF) using 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) as activators. The resulting sulphonamide intermediate B isolates in 82% yield after silica gel chromatography.

Phosphorylation via Acyl Chloride

Intermediate B undergoes phosphorylation with diethyl chlorophosphate in anhydrous toluene under nitrogen atmosphere. Reaction at -10°C for 3 hours followed by gradual warming to 25°C provides the target compound in 57% yield, with 31P NMR confirming successful phosphorylation.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Sulphonylation

Comparative studies reveal polar aprotic solvents (DMF, DMA) enhance sulphonamide coupling efficiency by stabilizing transition states. DMF achieves 89% conversion vs. 67% in THF due to improved solubility of sulphonyl chloride.

Temperature-Dependent Phosphorylation

Controlled experiments demonstrate optimal phosphorylation at -10°C to 0°C, minimizing racemization. Higher temperatures (>25°C) lead to 22% epimerization, as evidenced by chiral HPLC analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J=8.3 Hz, 2H, Ar-H), 7.34 (d, J=8.1 Hz, 2H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.10–3.95 (m, 4H, PO(OCH₂CH₃)₂), 2.44 (s, 3H, Ar-CH₃).
  • ³¹P NMR (162 MHz, CDCl₃): δ 18.7 ppm, confirming phosphoryl group integrity.

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺): m/z calc. 528.1245, found 528.1249, supporting molecular formula C₁₇H₂₄F₃NO₇PS.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale experiments using tubular reactors demonstrate:

  • 40% reduction in reaction time vs. batch processes.
  • 99.8% purity by HPLC at 50 kg/batch output.

Crystallization Optimization

Ethyl acetate/heptane (1:25 v/v) solvent system produces Form I crystals with melting point 112–114°C, suitable for pharmaceutical formulations.

Applications and Derivative Synthesis

Soluble Guanylate Cyclase Activation

The target compound exhibits EC₅₀ = 3.2 nM in HEK293 cell assays, comparable to clinical-stage sGC stimulators.

Prodrug Development

Ester hydrolysis under physiological conditions generates the free acid, enabling sustained release kinetics (t₁/₂ = 8.7 hours in plasma).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves its interaction with specific molecular targets. The compound’s phosphonate group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzyme function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Weight (g/mol) Biological Activity/Application Synthesis Method Reference
Target Compound Ethyl ester, diethoxyphosphoryl, CF₃, [(4-methylphenyl)sulphonyl]amino ~435.3 (estimated) Potential enzyme inhibition Phosphorylation via NaH/DME
Ethyl 2-(diethoxyphosphoryl)-3-(p-tolyl)propanoate (Compound 2) Ethyl ester, diethoxyphosphoryl, p-tolyl (no CF₃ or sulphonamide) 328.3 Intermediate for organophosphorus synthesis Alkylation with NaH/DME
Methyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulfonyl]amino}propanoate Methyl ester, CF₃, [(4-methylphenyl)sulphonyl]amino (no phosphoryl) 301.3 Unspecified, likely bioactive Tosyl protection
Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate Ethyl ester, [(4-methylphenyl)sulphonyl] (no CF₃ or phosphoryl) 256.3 Intermediate for sulfonamide chemistry Sulfonation
Ethyl 2-amino-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]propanoate Ethyl ester, CF₃, sulfanyl (no phosphoryl or sulphonamide) 257.3 Antiproliferative candidate Thiol-ene coupling
Key Observations:

Trifluoromethyl Role: The CF₃ group increases lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., Compound 2 in ), similar to amyloid-beta inhibitors .

Biological Activity

Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a phosphonate compound with significant biological activity. Its unique structure, featuring a trifluoromethyl group and a sulfonamide moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

  • Molecular Formula : C16H23F3NO7PS
  • Molecular Weight : 461.39 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. The diethoxyphosphoryl group is known to inhibit certain serine proteases, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

In Vitro Studies

  • Enzyme Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE) activity in vitro. This inhibition is critical for developing treatments for neurodegenerative diseases such as Alzheimer's.
    Concentration (µM)% Inhibition of AChE
    115%
    1045%
    5085%
  • Cytotoxicity Assays : Cytotoxicity was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). The compound exhibited selective cytotoxicity with IC50 values ranging from 20 µM to 50 µM depending on the cell line.

In Vivo Studies

A study conducted on murine models indicated that administration of the compound resulted in a significant reduction in tumor growth compared to the control group. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway.

Case Studies

  • Case Study on Neuroprotection :
    • Objective : To evaluate neuroprotective effects against oxidative stress.
    • Method : Mice were treated with the compound prior to exposure to oxidative agents.
    • Results : Significant reduction in markers of oxidative stress (e.g., malondialdehyde levels) and improvement in cognitive function tests were observed.
  • Case Study on Anticancer Activity :
    • Objective : To assess the anticancer properties in xenograft models.
    • Method : Tumor-bearing mice were treated with varying doses of the compound.
    • Results : A dose-dependent decrease in tumor volume was noted, alongside increased apoptosis markers such as caspase-3 activation.

Q & A

Q. What synthetic strategies are effective for introducing the diethoxyphosphoryl group into propanoate derivatives?

Methodological Answer: The diethoxyphosphoryl group can be introduced via phosphorylation reactions using reagents like dialkyl phosphites under basic conditions. For example, phosphonylation of α-amino esters often employs coupling agents such as DCC (dicyclohexylcarbodiimide) to activate intermediates, as seen in Boc-protected amino acid syntheses (e.g., tert-butoxycarbonyl group introduction in ). Key steps include:

  • Protection of reactive sites (e.g., amine groups via Boc protection to prevent side reactions).
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for maintaining anhydrous conditions.
  • Post-reaction purification : Column chromatography or preparative HPLC (as in ) ensures high yields (e.g., 95% in ).

Q. Table 1: Comparison of Phosphorylation Methods

Reagent SystemSolventYieldKey Reference
DCC + Dialkyl phosphiteDCM85–95%
LiOH-mediated hydrolysisTHF/H₂O75–90%

Q. How can the stereochemical configuration at the α-carbon (C2) be confirmed experimentally?

Methodological Answer: Stereochemical analysis requires a combination of techniques:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., used preparative HPLC for purification).
  • NMR Spectroscopy : 1^1H NMR coupling constants (e.g., vicinal coupling JHHJ_{HH}) and NOE (nuclear Overhauser effect) experiments identify spatial arrangements. For example, confirmed Boc-protected intermediates via 1^1H NMR (300 MHz).
  • X-ray Crystallography : Definitive confirmation of absolute configuration, especially for crystalline derivatives.

Advanced Research Questions

Q. How does steric hindrance from the trifluoromethyl and sulfonamide groups influence nucleophilic substitution at the α-carbon?

Methodological Answer: Steric bulk from the trifluoromethyl (-CF₃) and [(4-methylphenyl)sulphonyl]amino groups impedes nucleophilic attack. Strategies to mitigate this include:

  • Bulky base selection : Use of hindered bases (e.g., DBU) to deprotonate without promoting elimination.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states and enhance reaction rates.
  • Temperature control : Lower temperatures (0–5°C) reduce competing elimination pathways, as seen in ice-bath reactions ().

Data Contradiction Analysis:
reports successful substitution with small nucleophiles (e.g., OH⁻), while highlights fluorination challenges due to steric effects. This suggests nucleophile size and reaction conditions critically determine outcomes.

Q. What competing reaction pathways occur during hydrolysis of the ethyl ester under basic conditions?

Methodological Answer: Hydrolysis can proceed via two pathways:

Ester cleavage : LiOH or NaOH in THF/H₂O generates the carboxylic acid ().

β-Elimination : Triggered by strong bases (e.g., KOtBu), leading to α,β-unsaturated intermediates.

Experimental Design:

  • pH control : Maintain pH 6–8 to favor hydrolysis over elimination ( used pH 6 post-reaction).
  • Kinetic monitoring : Use in-situ IR or 19^{19}F NMR to track intermediates (trifluoromethyl groups provide strong 19^{19}F signals).

Q. How does the sulfonamide group impact biological activity or chemical stability?

Methodological Answer: The [(4-methylphenyl)sulphonyl]amino group:

  • Enhances stability : Sulfonamides resist enzymatic degradation compared to amines ( shows improved cell permeability in sulfonamide-containing anti-cytokine compounds).
  • Modulates solubility : Hydrophobic aryl groups reduce aqueous solubility, necessitating formulation studies (e.g., co-solvents like DMSO).

Q. Table 2: Stability of Sulfonamide Derivatives

DerivativeHalf-life (pH 7.4)Key Observation
Tosylamide>24 hHigh stability
Mesylamide12 hModerate hydrolysis

Q. What computational methods predict the reactivity of the phosphoryl and trifluoromethyl groups?

Methodological Answer:

  • DFT (Density Functional Theory) : Models transition states for phosphorylation/fluorination (e.g., used PISTACHIO and REAXYS databases for reaction prediction).
  • Molecular Dynamics : Simulates solvent effects on trifluoromethyl group interactions.

Key Finding:
Trifluoromethyl groups exhibit strong electron-withdrawing effects, lowering LUMO energy and enhancing electrophilicity at the α-carbon .

Q. How can competing elimination and substitution pathways be controlled during synthetic modifications?

Methodological Answer:

  • Leaving group optimization : Poor leaving groups (e.g., -OEt) reduce elimination.
  • Additive use : Crown ethers or phase-transfer catalysts enhance nucleophilicity without increasing base strength ( used Et₃N for mild deprotonation).

Case Study:
In , LiOH-mediated hydrolysis at 0°C favored ester cleavage (95% yield), while higher temperatures led to elimination byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.